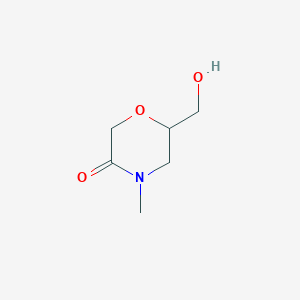
6-(Hydroxymethyl)-4-methylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to contain a hydroxymethyl group, which is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .
Synthesis Analysis
While specific synthesis methods for “6-(Hydroxymethyl)-4-methylmorpholin-3-one” were not found, there are examples of hydroxymethylation reactions in the literature. For instance, a one-pot biocatalytic process was demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .Aplicaciones Científicas De Investigación
-
Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum
- Application: This compound was isolated from Oroxylum indicum and investigated for its molecular mechanism action of apoptosis induction .
- Method: The compound was purified through bioassay-guided fractionation using preparative HPLC and MTT assay .
- Results: The compound induced genomic DNA fragmentation and chromatin condensation, increased in the annexin-V positive cells, arrested the cell cycle at S phases, and inhibited the cell migration .
-
Study on the Soy Protein-Based Wood Adhesive Modified by Hydroxymethyl Phenol
- Application: Hydroxymethyl phenol was used to modify soy protein-based wood adhesive to improve its water resistance .
- Method: The performance of the modified adhesive was studied using DSC and DMA .
- Results: The modified adhesive cured at a lower temperature and showed better mechanical performance and heat resistance than the unmodified adhesive .
-
Highly Selective Oxidation of 5-Hydroxymethylfurfural
- Application: The extremely radiation resistant Deinococcus wulumuqiensis R12 was used as a biocatalyst for selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethylfuroic acid .
- Method: The resting cells of Deinococcus wulumuqiensis R12 were used for the oxidation .
- Results: The cells exhibited excellent catalytic performance .
-
Porphyrin-based metal–organic frameworks for diagnostic and therapeutic applications
- Application: These frameworks are assembled through the interconnection of organic linkers with metal nodes. They have unique characteristics such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .
- Method: The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .
- Results: These frameworks have a wide range of applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .
-
- Application: HMF is an organic compound formed by the dehydration of reducing sugars. It is used in the food industry as a flavoring agent and biomarker .
- Method: HMF is produced industrially on a modest scale as a carbon-neutral feedstock .
- Results: It is used for the production of fuels and other chemicals .
-
Porphyrin-based metal–organic frameworks: focus on diagnostic and therapeutic applications
- Application: These frameworks are assembled through the interconnection of organic linkers with metal nodes. They have unique characteristics such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .
- Method: The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .
- Results: These frameworks have a wide range of applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .
Propiedades
IUPAC Name |
6-(hydroxymethyl)-4-methylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-5(3-8)10-4-6(7)9/h5,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLLDQXUZQCNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OCC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-4-methylmorpholin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{8-fluoro-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2677608.png)
![2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One](/img/structure/B2677609.png)
![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)
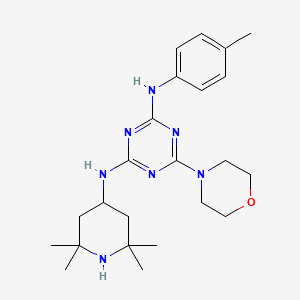
![1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone](/img/structure/B2677619.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2677620.png)
![7-Fluoro-2-methyl-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677623.png)
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2677624.png)
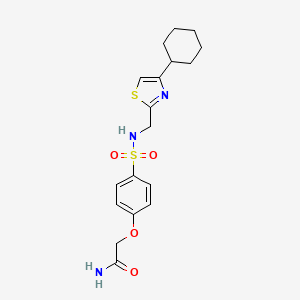
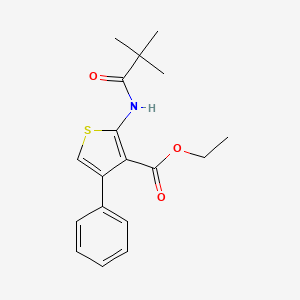
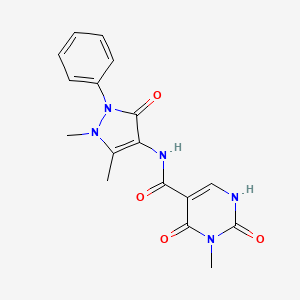
![3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2677630.png)